PMPA sodium

Description

BenchChem offers high-quality PMPA sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PMPA sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

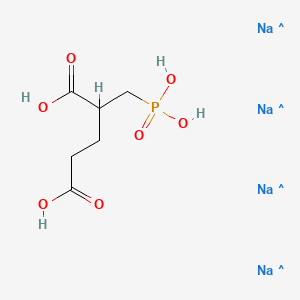

Molecular Formula |

C6H11Na4O7P |

|---|---|

Molecular Weight |

318.08 g/mol |

InChI |

InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;; |

InChI Key |

KWMFJFBCJSXCFK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O.[Na].[Na].[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

The Journey of a Landmark Antiviral: A Technical Guide to PMPA (Tenofovir) as a Research Compound

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA), more commonly known as Tenofovir. We will navigate its history from a promising research compound to the cornerstone of antiretroviral therapy. This document focuses on the technical aspects relevant to its use in a research setting, including its formulation as a sodium salt for experimental use.

Introduction: The Dawn of a New Class of Antivirals

PMPA emerged as a highly potent and selective inhibitor of viral reverse transcriptase, heralding a new era in the fight against retroviruses, most notably the Human Immunodeficiency Virus (HIV).[1] As a nucleotide analogue, its mechanism of action offered a distinct advantage over its nucleoside counterparts. This guide will dissect the scientific journey of PMPA, from its foundational preclinical studies to the insights that propelled its development into globally recognized medicines.

Physicochemical Properties of PMPA

Understanding the fundamental properties of a research compound is critical for its effective application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C9H14N5O4P | [2] |

| Molecular Weight | 287.213 g/mol | [2] |

| Appearance | White crystalline substance | [3] |

| Solubility (Water) | ~5 mg/mL | [3] |

| pKa | 3.75 | [4] |

| LogP | 1.25 | [4] |

Note on "PMPA Sodium": While PMPA can be isolated as a sodium salt, in a research context, the sodium salt is most often prepared in situ for formulation purposes, particularly for intravenous or in vitro studies. This is achieved by dissolving PMPA in an aqueous solution and adjusting the pH to a physiological range (typically ~7.4) with sodium hydroxide. This process forms the sodium salt of the phosphonate group, enhancing its solubility and suitability for biological assays.

Mechanism of Action: A Targeted Disruption of Viral Replication

PMPA's efficacy lies in its ability to selectively inhibit viral reverse transcriptase, a key enzyme in the replication cycle of retroviruses like HIV.[5]

Cellular Uptake and Activation

Once inside a cell, PMPA undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to form its active metabolite, tenofovir diphosphate (TFV-DP).[2][6]

Caption: Intracellular phosphorylation of PMPA.

Inhibition of Reverse Transcriptase

TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral reverse transcriptase enzyme.[2] Its incorporation into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, effectively halting viral replication.[3][5]

Caption: Competitive inhibition of HIV reverse transcriptase by Tenofovir Diphosphate.

Synthesis and Formulation of PMPA for Research

Synthesis of PMPA

The synthesis of PMPA has been approached through various routes. A common method involves the following key steps:

-

Preparation of the Chiral Precursor: The synthesis often starts from a chiral building block like (R)-glycidol or (R)-propylene carbonate to establish the correct stereochemistry.

-

Coupling with Adenine: The chiral precursor is then coupled with adenine to form the (R)-9-(2-hydroxypropyl)adenine intermediate.

-

Phosphonomethoxylation: This intermediate is subsequently reacted with a phosphonomethoxylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, to introduce the phosphonate group.

-

Hydrolysis: The final step involves the hydrolysis of the phosphonate esters to yield PMPA.[7][8][9]

Preparation of PMPA Sodium Solution for In Vitro and In Vivo Studies

For most research applications, a stock solution of PMPA sodium is prepared.

Protocol: Preparation of a 10 mg/mL PMPA Sodium Stock Solution

-

Weighing: Accurately weigh the desired amount of PMPA monohydrate.

-

Dissolution: Add a portion of the final volume of sterile, pyrogen-free water or a suitable buffer (e.g., phosphate-buffered saline).

-

pH Adjustment: While stirring, slowly add a solution of 1N sodium hydroxide dropwise until the PMPA is fully dissolved and the pH of the solution is approximately 7.4.

-

Final Volume Adjustment: Bring the solution to the final desired volume with the solvent.

-

Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.

-

Storage: Store the solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

In Vitro Research Applications

PMPA has been extensively studied in vitro to characterize its antiviral activity and cellular pharmacology.

Anti-HIV Activity Assays

The antiviral activity of PMPA is typically assessed in cell culture models using human T-lymphoid cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs).[10]

Protocol: General Anti-HIV Assay

-

Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density.

-

Drug Treatment: Add serial dilutions of the PMPA sodium solution to the wells.

-

Viral Infection: Infect the cells with a known titer of HIV-1.

-

Incubation: Incubate the plates for a period of 3-7 days.

-

Assessment of Viral Replication: Measure the extent of viral replication using methods such as:

-

p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.[11]

-

Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme in the supernatant.

-

Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced cell death.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

Combination Antiviral Studies

In vitro studies have been crucial in evaluating the synergistic, additive, or antagonistic effects of PMPA when combined with other antiretroviral agents.[11] These studies are essential for designing effective combination antiretroviral therapies (cART). PMPA has demonstrated synergistic anti-HIV activity when combined with zidovudine (AZT) and additive effects with many other reverse transcriptase inhibitors and protease inhibitors.[11]

In Vivo Research Applications

Preclinical in vivo studies in animal models were pivotal in establishing the safety and efficacy profile of PMPA.

Simian Immunodeficiency Virus (SIV) Macaque Model

The SIV-infected rhesus macaque model has been instrumental in evaluating the prophylactic and therapeutic potential of PMPA.[12][13]

Protocol: SIV Prophylaxis Study in Macaques

-

Animal Acclimatization: Acclimate rhesus macaques to the study conditions.

-

Drug Administration: Administer PMPA (typically via subcutaneous injection of a sterile sodium salt solution) at a specified dose and schedule (e.g., once daily).[12]

-

Viral Challenge: Expose the animals to a pathogenic strain of SIV (e.g., SIVmac251) via an appropriate route (e.g., intravenous, rectal).[13]

-

Monitoring: Monitor the animals for signs of infection by measuring:

-

Plasma Viral Load: Quantify the amount of SIV RNA in the plasma using real-time PCR.[12]

-

Anti-SIV Antibodies: Detect the presence of antibodies against SIV proteins.

-

CD4+ T-cell Counts: Monitor for depletion of this critical immune cell population.

-

-

Data Analysis: Compare the rates of infection and disease progression between the PMPA-treated and control groups.

Pharmacokinetic Studies

Pharmacokinetic studies in animal models, such as dogs and macaques, have been essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of PMPA.[13] These studies revealed that while PMPA has excellent antiviral activity, its oral bioavailability is low, which led to the development of prodrugs.[4]

The Transition to Clinical Use: The Prodrug Strategy

The low oral bioavailability of PMPA prompted the development of prodrugs to enhance its absorption from the gastrointestinal tract.[4] This led to the successful development and clinical use of:

-

Tenofovir Disoproxil Fumarate (TDF): An ester prodrug of tenofovir that is more readily absorbed orally and is then rapidly converted to tenofovir in the body.[4][14]

-

Tenofovir Alafenamide (TAF): A newer phosphonamidate prodrug that more efficiently delivers tenofovir into target cells, resulting in higher intracellular concentrations of the active metabolite and lower plasma concentrations of tenofovir, which is associated with an improved renal and bone safety profile.[14][15]

Caption: Development of oral prodrugs from PMPA.

Conclusion

PMPA stands as a testament to the power of targeted drug design and rigorous preclinical evaluation. Its journey from a laboratory compound to a life-saving medicine has not only transformed the treatment of HIV and Hepatitis B but also provided a valuable tool for researchers studying viral replication and antiviral drug development. Understanding the history and technical nuances of PMPA, including its formulation as a sodium salt for experimental use, provides a solid foundation for its continued application in scientific discovery.

References

- De Clercq, E. (2009). The history of antiretrovirals: key discoveries and milestones. Reviews in Medical Virology, 19(4), 189-201.

- Van Rompay, K. K., et al. (2002). Structured Treatment Interruptions with Tenofovir Monotherapy for Simian Immunodeficiency Virus-Infected Newborn Macaques. Journal of Virology, 76(18), 9205-9217.

- Garcia-Lerma, J. G., et al. (2008). Prevention of Rectal SHIV Transmission in Macaques by Daily or Intermittent Prophylaxis with Emtricitabine and Tenofovir. PLoS Medicine, 5(2), e28.

- Babusis, D., et al. (2013). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 57(3), 1259-1268.

- Gilead Sciences. (2019). VIREAD® (tenofovir disoproxil fumarate)

- Massud, I., et al. (2013). Viral dissemination and immune activation modulate antiretroviral drug levels in lymph nodes of SIV-infected rhesus macaques. Frontiers in Microbiology, 4, 102.

- Cayman Chemical. (n.d.).

- Borroto-Esoda, K., et al. (2006). In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine. Antiviral Therapy, 11(4), 487-495.

- Ruprecht, R. M., et al. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310.

- CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.

- ChemBK. (n.d.). (R)-9-[2-(Phosphonomethoxy)propyl]adenine(PMPA)

- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Experiments with 2-PMPA (Sodium).

- Ren, X. (2016). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.

- KEARNEY, B. P., et al. (2004). The Pharmacokinetics and Bioavailability of a Novel Oral Prodrug of Tenofovir: A Phase I Study of Tenofovir Disoproxil Fumarate in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 75(3), 217-224.

- Margot, N. A., et al. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917-5924.

- Gilead Sciences. (2012).

- Rohan, L. C., et al. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310.

- Starrett, J. E., et al. (1994). Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine. Journal of Medicinal Chemistry, 37(12), 1857-1864.

- Patel, R., et al. (2023). Niosomal Formulations and Characterization of Tenofovir Disoproxil Fumarate. International Journal of Pharmaceutical and Biological Archives, 14(2), 1-7.

- Lee, W., et al. (2020). Development of novel tenofovir disoproxil phosphate salt with stability enhancement and bioequivalence to the commercial tenofovir disoproxil fumarate salt in rats and beagle dogs. International Journal of Pharmaceutics, 577, 119077.

- CN113599366B - Tenofovir disoproxil fumarate granules and prepar

- Gilead Sciences. (2012).

- PubChem. (n.d.). Tenofovir.

- Ren, X. (2016). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.

- US20170152276A1 - Novel salt of tenofovir disoproxil.

- Spinks, C. B., et al. (2017). Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. International Journal of Nanomedicine, 12, 1659-1671.

- Wang, Y., et al. (2022). Comprehensive Analysis of Metabolic Changes in Male Mice Exposed to Sodium Valproate Based on GC-MS Analysis. Drug Design, Development and Therapy, 16, 1859-1872.

- Wikipedia. (n.d.). Reverse-transcriptase inhibitor.

- Rayner, S., et al. (2019). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 72(4), 283-289.

- Astier, A., et al. (2016). Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection. Pharmaceutical Technology in Hospital Pharmacy, 1(1), 1-7.

- Hecq, J. D., et al. (2018). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate. International Journal of Pharmaceutical Compounding, 22(5), 428-431.

- Dong, R., et al. (2023). Preparation, Drug Distribution, and In Vivo Evaluation of the Safety of Protein Corona Liposomes for Liraglutide Delivery. Pharmaceutics, 15(2), 438.

- Aghajanian, H., et al. (2023). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Journal of Visualized Experiments, (191), e64810.

- Li, Y., et al. (2021).

- Aksoy, B., et al. (2023). Monitoring the salt stability and solvent swelling behavior of PAH‐based polyelectrolyte multilayers by quartz crystal microbalance with dissipation. Journal of Applied Polymer Science, 140(36), e54320.

Sources

- 1. Structured Treatment Interruptions with Tenofovir Monotherapy for Simian Immunodeficiency Virus-Infected Newborn Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenofovir diphosphate (sodium salt) | CAS 2738719-07-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. dovepress.com [dovepress.com]

- 4. Formulation of Tenofovir-Loaded Functionalized Solid Lipid Nanoparticles Intended for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability Assessments: Correcting Mucosal Thickness Interference and Reevaluating Fluorescein Sodium as an Integrity Marker for Chemically Induced Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Preparation method for (R)-9-[2-(phosphonomethoxy)propyl]adenine - Eureka | Patsnap [eureka.patsnap.com]

- 8. chembk.com [chembk.com]

- 9. CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine - Google Patents [patents.google.com]

- 10. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide | PLOS One [journals.plos.org]

- 12. Tenofovir treatment augments anti-viral immunity against drug-resistant SIV challenge in chronically infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

The Physicochemical and Pharmacokinetic Dichotomy of PMPA: Free Acid vs. Sodium Salt

Executive Summary & Nomenclature Grounding

In preclinical drug development, the acronym PMPA represents two distinct but chemically analogous active pharmaceutical ingredients (APIs):

-

Tenofovir: (R)-9-(2-phosphonylmethoxypropyl)adenine, a cornerstone nucleotide reverse transcriptase inhibitor used in HIV/HBV management[1].

-

2-PMPA: 2-(Phosphonomethyl)pentane-1,5-dioic acid, a potent and selective inhibitor of glutamate carboxypeptidase II (NAALADase) used in neurological research[2].

Despite their divergent therapeutic targets, both molecules share a defining structural feature: a phosphonic acid moiety . The formulation trajectory of these APIs is entirely dictated by the protonation state of this group. This whitepaper elucidates the physicochemical, solid-state, and pharmacokinetic differences between the free acid and sodium salt forms of PMPA, providing actionable, self-validating protocols for formulation scientists.

Solid-State Chemistry & Thermodynamic Solubility

The decision to formulate PMPA as a free acid versus a sodium salt hinges on the thermodynamic stability of its crystal lattice and its hydration energy.

The Free Acid (Low Solubility): In its free acid form, the phosphonic acid group of PMPA participates in extensive intermolecular hydrogen bonding. In the case of Tenofovir, the acidic phosphonate (pKa ~3.9) and the basic adenine ring form a highly stable zwitterion at physiological pH[1]. This zwitterionic nature creates a tightly packed crystal lattice. Consequently, the energy required to break these intermolecular forces exceeds the hydration energy provided by water, resulting in exceptionally poor aqueous solubility.

The Sodium Salt (High Solubility): Converting the free acid to a monosodium or disodium salt fundamentally alters the solid-state chemistry. The addition of a sodium counterion disrupts the hydrogen-bonded lattice. Upon introduction to an aqueous medium, the sodium salt dissociates, replacing weak hydrogen bonds with highly favorable ion-dipole interactions[3]. This drastically lowers the thermodynamic barrier to dissolution, increasing aqueous solubility by several orders of magnitude, making it the preferred form for in vitro assays, aqueous injectables, and long-acting nanosuspensions[4][5].

Figure 1: Physicochemical speciation and formulation pathways of PMPA.

The Permeability Paradox & Pharmacokinetics

A common pitfall in early-stage development is equating high aqueous solubility with high oral bioavailability. While the sodium salt of PMPA resolves the dissolution rate, it exacerbates the permeability barrier.

According to the Biopharmaceutics Classification System (BCS), PMPA (Tenofovir) behaves as a Class III compound (High Solubility at pH > 3, Low Permeability)[1]. At the intestinal pH (6.0–7.4), the phosphonate group of the sodium salt is fully ionized, carrying a negative charge. Because the intestinal epithelium is highly lipophilic and features a net-negative mucosal surface charge, the anionic PMPA experiences severe electrostatic repulsion. This results in negligible passive transcellular diffusion.

Strategic Implications:

-

Aqueous/Topical Delivery: The sodium salt is strictly utilized where systemic absorption via the GI tract is not required, such as in topical microbicides, long-acting subcutaneous injectables, or direct biochemical assays[2][5].

-

Oral Delivery: To achieve oral bioavailability, the charge of the phosphonate must be masked. This is why PMPA is never administered orally as a free acid or sodium salt, but rather synthesized into lipophilic prodrugs like Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF)[1].

Formulation Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies ensure that the physicochemical data gathered for PMPA forms are free from artifactual errors.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

A critical error in measuring the solubility of PMPA sodium salt is using unbuffered water. The salt of a weak acid will undergo hydrolysis, artificially raising the microenvironmental pH (the self-buffering effect) and misrepresenting the physiological solubility[6].

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract. Causality: Strong buffering capacity resists the self-buffering effect of the API.

-

Equilibration: Add an excess of PMPA free acid or PMPA sodium salt to 10 mL of each buffer. Shake at 37°C for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes. Causality: Ultracentrifugation prevents the adsorption of the highly charged API onto standard filter membranes, which would artificially lower the quantified concentration.

-

Quantification & Validation: Analyze the supernatant via HPLC-UV. Crucially, extract the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: The sodium salt may undergo disproportionation back to the free acid during the assay. XRPD confirms the measured solubility corresponds to the intended solid state.

Figure 2: Self-validating thermodynamic solubility protocol workflow.

Protocol 2: Assessment of Salt Disproportionation in Solid Dosage Forms

If PMPA sodium salt is formulated into a solid dosage form, it risks disproportionation—reverting to the insoluble free acid—if exposed to acidic excipients and moisture[6].

-

Binary Mixture Preparation: Blend PMPA sodium salt 1:1 (w/w) with common excipients (e.g., microcrystalline cellulose, citric acid).

-

Stress Testing: Subject the mixtures to 40°C / 75% Relative Humidity (RH) for 4 weeks. Causality: Moisture acts as a solvent conduit, facilitating proton transfer from acidic excipients to the PMPA anion.

-

Solid-State NMR / XRPD Analysis: Analyze the stressed samples for the emergence of the free acid crystal lattice. Causality: Detecting disproportionation early prevents late-stage dissolution failures in stability testing.

Comparative Data Summary

The following table synthesizes the core differences between the two forms, guiding rational formulation design.

| Property | PMPA Free Acid | PMPA Sodium Salt | Pharmacokinetic & Formulation Impact |

| Solid-State Lattice | Zwitterionic / H-bonded | Ion-Dipole | Salt disrupts lattice, lowering melting point. |

| Aqueous Solubility (pH 7.4) | Very Low (< 10 mg/mL) | High (> 200 mg/mL) | Salt is mandatory for high-concentration injectables[3]. |

| Membrane Permeability | Low (BCS Class III) | Low (BCS Class III) | Neither form is suitable for oral delivery without prodrug modification[1]. |

| Hygroscopicity | Low | High | Salt requires strict desiccant controls during manufacturing[6]. |

| Primary Application | Long-acting suspensions | In vitro assays, Injectables | Free acid provides sustained release; Salt provides immediate dissolution[4][5]. |

References

*[1] US11744802B2 - Therapeutic compositions for treatment of human immunodeficiency virus - Google Patents. 1 *[6] Stability of pharmaceutical salts in solid oral dosage forms - ResearchGate. 6 *[4] Tenofovir diphosphate (sodium salt) (PMPApp, TFV-DP) - Cayman Chemical. 4 *[5] A novel formulation enabled transformation of 3 HIV drugs Tenofovir-Lamivudine-Dolutegravir (TLD) from Short-Acting to Long-Acting All-in-One Injectable - PMC (NIH). 5 *[2] PMPA sodium | CAS#373645-42-2 | NAALADase inhibitor - MedKoo Biosciences. 2 *[3] Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC (NIH). 3

Sources

- 1. US11744802B2 - Therapeutic compositions for treatment of human immunodeficiency virus - Google Patents [patents.google.com]

- 2. medkoo.com [medkoo.com]

- 3. Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. A novel formulation enabled transformation of 3 HIV drugs Tenofovir-Lamivudine-Dolutegravir (TLD) from Short-Acting to Long-Acting All-in-One Injectable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Targeting GCPII: The Technical Guide to 2-PMPA Sodium in Cognitive Disorder Research

Executive Summary

2-PMPA (2-(Phosphonomethyl)pentanedioic acid) stands as the gold-standard pharmacological tool for inhibiting Glutamate Carboxypeptidase II (GCPII) , historically known as NAALADase. Its primary utility in cognitive disorder research lies in its ability to modulate the NAAG-mGluR3 signaling axis .

By inhibiting GCPII, 2-PMPA prevents the hydrolysis of the neuropeptide N-Acetylaspartylglutamate (NAAG) into glutamate and N-Acetylaspartate (NAA). This dual action—increasing synaptic NAAG (a potent mGluR3 agonist) while simultaneously reducing synaptic glutamate—offers a unique therapeutic window for treating cognitive deficits associated with Schizophrenia, Multiple Sclerosis (MS), and neuroinflammatory aging, without the excitotoxic side effects of direct glutamatergic agonists.

Note on Nomenclature: This guide focuses on 2-PMPA (the GCPII inhibitor), not to be confused with PMPA (Tenofovir), the antiretroviral agent. The "Sodium" designation refers to the salt form required for physiological solubility.

Molecular Mechanism: The NAAG Shunt

The efficacy of 2-PMPA is predicated on the "Glutamate/NAAG Shunt." Unlike traditional NMDA receptor antagonists (which can cause psychotomimetic side effects), 2-PMPA acts upstream.

Mechanistic Pathway[1][2][3]

-

Release: NAAG is co-released with glutamate from synaptic vesicles.

-

Target: NAAG selectively activates presynaptic mGluR3 autoreceptors, inhibiting further glutamate release (neuroprotection).[1]

-

Catabolism: Under normal conditions, GCPII (located on astrocyte membranes) rapidly hydrolyzes NAAG into NAA and Glutamate.[1]

-

Inhibition: 2-PMPA binds GCPII with picomolar affinity (

pM), blocking this hydrolysis.[2] -

Result: Sustained mGluR3 activation and reduced extrasynaptic glutamate.

Figure 1: The mechanism of action of 2-PMPA at the tripartite synapse. Inhibition of GCPII preserves NAAG, enhancing mGluR3-mediated neuroprotection.

Formulation & Pharmacokinetics

A critical barrier in 2-PMPA research is its physicochemical properties. It is a highly polar, dicarboxylic acid phosphonate, leading to poor oral bioavailability and limited Blood-Brain Barrier (BBB) penetration.

Formulation Protocol (Standardized)

For systemic or local administration in rodent models, the sodium salt form is essential to prevent tissue acidosis.

-

Preparation: Dissolve 2-PMPA free acid in 50 mM HEPES buffered saline.

-

pH Adjustment: Titrate slowly with 1N NaOH to pH 7.4 .

-

Sterilization: Filter through a 0.22 µm PES membrane.

-

Stability: Prepare fresh daily. The phosphonate group is stable, but the solution should not be stored long-term to avoid precipitation or contamination.

Pharmacokinetic Profile & Dosing Strategy

Researchers must choose the administration route based on the specific cognitive model.

| Parameter | Intraperitoneal (i.p.)[2][3][4] | Intranasal (i.n.) | Local Infusion (PFC) |

| Dose Range | 10 – 100 mg/kg | 30 mg/kg | 0.1 – 0.5 µ g/side |

| Tmax (Brain) | ~30 min | ~60 min | Immediate |

| Brain/Plasma Ratio | Low (< 2%) | Moderate (Olfactory Pathway) | N/A (Direct) |

| Clearance | Rapid Renal | Moderate | Slow Diffusion |

| Primary Use | General Neuroprotection | Cognitive/Anxiety Models | Mechanistic Validation |

Critical Insight: While i.p. dosing is common, intranasal administration has shown superior delivery to the cortex and olfactory bulb in rats, bypassing the BBB via the olfactory nerve pathway (See Nonaka et al.).

Experimental Protocols

Protocol A: In Vitro GCPII Inhibition Assay

To validate the potency of a new batch of 2-PMPA or a derivative prodrug.

-

Enzyme Source: Recombinant human GCPII (rhGCPII) or lysate from LNCaP cells (which naturally overexpress GCPII).

-

Substrate:

H-NAAG (Radiometric) or unlabeled NAAG (HPLC detection). -

Reaction:

-

Incubate enzyme + 2-PMPA (variable concentration) in Tris-HCl buffer (pH 7.4) with 1 mM CoCl

(Cobalt is a required cofactor). -

Add Substrate (

H-NAAG) and incubate for 15 min at 37°C.

-

-

Termination: Stop reaction with ice-cold phosphate buffer.

-

Separation: Use AG1-X8 anion exchange resin. Unhydrolyzed NAAG binds; liberated

H-Glutamate elutes. -

Quantification: Scintillation counting. Calculate IC

(Expected: 0.3 – 1.0 nM).

Protocol B: In Vivo Cognitive Assessment (Working Memory)

Model: Delayed Alternation Task in Rats (Schizophrenia/Aging Model).

Figure 2: Workflow for assessing working memory enhancement using 2-PMPA.

Step-by-Step:

-

Habituation: Handle rats daily to reduce stress (stress increases endogenous glutamate, confounding results).

-

Pre-treatment: Administer 2-PMPA sodium (10, 30, or 60 mg/kg i.p.) 30 minutes prior to testing.

-

Task: Place rat in T-maze stem.

-

Forced Run: One arm is blocked; rat enters open arm for reward.

-

Delay: Rat returns to start box for defined delay (e.g., 10s, 30s).

-

Choice Run: Both arms open. Rat must choose the opposite arm to receive reward (Working Memory).

-

-

Data: Record % Correct Choices. 2-PMPA typically restores performance in aged rats or PCP-treated rats to near-baseline levels.

Advanced Applications: Dendrimer Conjugates

Recent advancements address the BBB limitation by conjugating 2-PMPA to hydroxyl-PAMAM dendrimers (D-2PMPA ).

-

Targeting: D-2PMPA is selectively taken up by activated microglia and astrocytes in neuroinflammatory models (e.g., Cerebral Palsy, MS).

-

Mechanism: The dendrimer leverages the compromised BBB in inflamed regions, delivering the payload directly to the site of GCPII upregulation.

-

Outcome: Significant cognitive improvement in models where free 2-PMPA failed due to rapid clearance.

References

-

Slusher, B. S., et al. (1999). Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury. Nature Medicine, 5, 1396–1402. Link

-

Olszewski, R. T., et al. (2004). NAAG peptidase inhibition reduces locomotor activity and some stereotypes in the PCP model of schizophrenia. Journal of Neurochemistry, 89(4), 876-885. Link

-

Arnsten, A. F., et al. (2022).[5] Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders.[5] Molecular Psychiatry, 27, 3503–3511. Link

-

Nonaka, M., et al. (2015). Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration.[6][7] PLOS ONE, 10(7), e0131861. Link

-

Neale, J. H., et al. (2005). The neurotransmitter N-acetylaspartylglutamate in models of pain, ALS, schizophrenia, and seizure. Trends in Pharmacological Sciences, 26(9), 477-484. Link

-

Kannan, S., et al. (2012). Dendrimer-targeted delivery of pharmacological agents to the brain. Science Translational Medicine, 4(130), 130ra46. Link

Sources

- 1. Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]

- 3. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]

- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of 2-PMPA Sodium Stock Solutions

This Application Note and Protocol is designed for researchers and drug development professionals working with 2-PMPA , the potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII).

Scope and Chemical Identity

Critical Distinction: This protocol specifically addresses 2-PMPA (GCPII Inhibitor) .[1][2][3] It does not refer to Tenofovir (9-[(R)-2-(phosphonomethoxy)propyl]adenine), which is also occasionally abbreviated as PMPA in antiviral research.

| Property | Specification |

| Chemical Name | 2-(Phosphonomethyl)pentanedioic acid |

| Common Abbreviation | 2-PMPA |

| Target | Glutamate Carboxypeptidase II (GCPII) / NAALADase |

| CAS Number | 173039-10-6 (Acid Form) |

| Molecular Formula | C₆H₁₁O₇P |

| Molecular Weight | 226.12 g/mol |

| pKa Values | Contains 4 acidic protons (2 Carboxyl, 2 Phosphonate).[1][3][4][5][6][7] Requires base for neutral pH solubility. |

Scientific Rationale & Solubility Mechanics

Commercially available 2-PMPA is typically supplied as a crystalline acid solid .[3] While it has moderate solubility in water (~20 mg/mL), the resulting solution is highly acidic (pH < 3.0).

For biological applications (in vitro neuronal cultures or in vivo injection), the compound must be converted to its sodium salt form in situ. This is achieved by neutralizing the carboxylic and phosphonic acid groups with Sodium Hydroxide (NaOH). This process serves two critical functions:

-

Solubility Enhancement: Deprotonation significantly increases aqueous solubility, allowing concentrations >100 mg/mL (essential for in vivo bolus dosing).

-

Physiological Compatibility: Prevents acidic shock to tissues or cell cultures.

Stability Warning: Unlike the solid acid form, the aqueous sodium salt solution is prone to hydrolysis and degradation over time. Fresh preparation is strongly recommended.

Protocol: Preparation of 100 mM 2-PMPA Sodium Stock (pH 7.4)

This protocol describes the preparation of a 10 mL stock solution at 100 mM (~22.6 mg/mL). This concentration is suitable for further dilution into cell culture media or direct animal dosing.

Reagents & Equipment[2][9][10][11][12]

-

2-PMPA (Solid Acid): 226.1 mg

-

Solvent: Sterile Water for Injection (WFI) or HPLC-grade water (Endotoxin-free).

-

Base: 1.0 N NaOH (Sodium Hydroxide) – Freshly opened or standardized.

-

Equipment: Calibrated pH meter (micro-probe preferred), 0.22 µm PES syringe filter, sterile 15 mL conical tube.

Step-by-Step Workflow

Step 1: Calculation and Weighing

Calculate the required mass for 10 mL of 100 mM solution:

-

Action: Weigh 226.1 mg of 2-PMPA into a sterile vessel.

Step 2: Initial Dissolution (The "Slurry" Phase)

Add 8.0 mL (80% of final volume) of Sterile Water.

-

Observation: The powder may not fully dissolve immediately, or it may form a cloudy, acidic suspension.

-

Critical Check: Do not add PBS yet. The buffering capacity of PBS will fight your pH adjustment. Use water first.[8][9]

Step 3: Titration (The Conversion Step)

Place the vessel on a magnetic stirrer with a small stir bar. Insert the pH probe.

-

Initial pH: Likely < 3.0.

-

Action: Add 1.0 N NaOH dropwise while stirring.

-

Mechanism: As pH rises, the carboxyl groups (pKa ~4-5) and the first phosphonate proton deprotonate. The solution will clear as the sodium salt forms.

-

Target: Continue adding NaOH until the pH stabilizes at 7.4 ± 0.1 .

-

Note: If you overshoot pH > 8.0, do not back-titrate with strong acid if possible; it increases ionic strength unnecessarily. If critical, use dilute HCl.

Step 4: Final Volume Adjustment (QS)

Once the solution is clear and at pH 7.4:

-

Transfer the solution to a volumetric device (e.g., 10 mL volumetric flask or graduated cylinder).

-

Add Sterile Water to bring the total volume to exactly 10.0 mL .

-

Mix by inversion.

Step 5: Sterilization

-

Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile storage tube.

-

Why PES? Low protein binding (irrelevant here) but high flow rate and chemical compatibility with aqueous buffers.

Visual Workflow (DOT Diagram)

Figure 1: Logical workflow for the conversion of 2-PMPA acid to a physiological sodium stock solution.

Quality Control & Validation

To ensure the protocol was successful (Self-Validating System):

-

Visual Inspection: The final solution must be absolutely clear and colorless. Any turbidity suggests incomplete neutralization or contamination.

-

pH Verification: Re-check pH after filtration. Filter membranes can occasionally alter pH slightly.

-

Concentration Verification (Optional): For GLP studies, verify concentration via HPLC-UV (detection at low wavelength, though PMPA has weak UV absorbance) or LC-MS/MS.

Storage and Stability

-

Solid State: Store desiccated at RT or 4°C. Stable for years.

-

Solution State:

-

4°C: Stable for < 24 hours.

-

-20°C: Stable for 1-3 months. Avoid repeated freeze-thaw cycles.

-

-80°C: Recommended for long-term storage of stock aliquots.

-

Usage Guidelines (In Vivo vs. In Vitro)

| Parameter | In Vitro (Cell Culture) | In Vivo (Rodent Injection) |

| Working Conc. | 10 nM - 10 µM | 10 - 100 mg/kg |

| Vehicle | Dilute stock 1:1000+ into media | Dilute stock with Saline/PBS |

| Osmolarity | Negligible impact at µM levels | Critical: Check osmolarity if injecting >50 mg/mL |

| Sterility | Essential | Essential |

References

-

Slusher, B. S., et al. (1999). "Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury."[3] Nature Medicine, 5, 1396–1402.[3]

-

Rais, R., et al. (2015). "Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration." PLOS ONE. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abmole.com [abmole.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-PMPA | Carboxypeptidase | TargetMol [targetmol.com]

- 5. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2015040640A2 - An improved process for the preparation of tenofovir alafenamide or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]

- 9. phytotechlab.com [phytotechlab.com]

Mastering PMPA Sodium Preparation: Optimal pH Buffers for GCPII/PSMA In Vitro Assays

The Chemical Context: Why Unbuffered Water Fails

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a highly potent, competitive inhibitor of glutamate carboxypeptidase II (GCPII)—an enzyme also known as NAALADase or Prostate-Specific Membrane Antigen (PSMA). Exhibiting an IC50 of approximately 300 pM, 2-PMPA is a gold-standard reference compound in neuroprotection and prostate cancer radioligand studies [[1]]().

Because the free acid form of 2-PMPA is highly polar with multiple negative charges (cLogP = -1.14), it is almost exclusively supplied and utilized as a tetrasodium salt (PMPA sodium, CAS 373645-42-2) to maximize aqueous solubility [[2]]().

The Causality of the pH Shift: When researchers dissolve PMPA tetrasodium in unbuffered molecular-grade water, the hydrolysis of the weak conjugate base (pentanedioate and phosphonate groups) strips protons from the water, resulting in a highly alkaline solution (pH > 9.0). Introducing this unbuffered, alkaline stock directly into in vitro assays causes localized pH spikes that can denature target proteins, induce spontaneous cell lysis, and artificially skew IC50 measurements. Therefore, strict physiological buffering (pH 7.4) is an absolute requirement 3.

Buffer Selection Rationale: The Metalloenzyme Constraint

GCPII is a zinc-dependent metalloenzyme. This structural reality dictates which buffers can and cannot be used:

-

Avoid Chelating Buffers: Buffers containing citrate or high concentrations of EDTA will strip the essential

ions from the GCPII active site, leading to false-positive inhibition or irreversible enzyme degradation. -

The HEPES Advantage: 50 mM HEPES (pH 7.4) provides robust buffering capacity against the alkaline tetrasodium salt without interacting with divalent cations. It is the optimal choice for direct enzymatic kinetics and PSMA+ cell internalization assays [[4]]().

-

Potassium Phosphate (0.1 M, pH 7.4): Highly recommended for metabolic stability assays (e.g., liver microsome incubations) as it mimics intracellular ionic strength and maintains PMPA stability at 37°C over extended periods 3.

Quantitative Buffer Comparison

| Buffer System | Concentration | Target pH | GCPII Compatibility | Primary In Vitro Application |

| HEPES | 50 mM | 7.4 | Excellent (Non-chelating) | Radioligand binding, Cell internalization |

| Potassium Phosphate | 0.1 M | 7.4 | Good | Microsomal stability, Pharmacokinetics |

| PBS + 1% FBS | 1X (137mM NaCl) | 7.4 | Good | General cell culture blocking assays |

| Unbuffered | N/A | > 9.0 (Alkaline) | Poor (Denaturing) | Not recommended for direct assay use |

Mechanism of Action

To understand why maintaining the structural integrity of the GCPII active site is so critical, one must visualize the competitive inhibition pathway. PMPA acts by directly competing with the natural neuropeptide substrate NAAG (N-acetyl-aspartyl-glutamate).

Fig 1: GCPII inhibition mechanism by PMPA, preventing NAAG cleavage into Glutamate.

Self-Validating Experimental Protocol

This protocol outlines the preparation of a 10 mM PMPA sodium stock solution and its subsequent dilution for a PSMA+ cell internalization blocking assay. It is designed as a self-validating system: if the pH check fails, the experiment is halted before precious cell lines are compromised.

Materials Required

-

PMPA tetrasodium salt (MW: 314.04 g/mol )

-

50 mM HEPES buffer, pre-adjusted to pH 7.4

-

Internalization Buffer: 50 mM HEPES, 100 mM NaCl, 1% FBS, pH 7.4

-

Micro-pH probe

-

0.22 µm syringe filter (PES membrane)

Step-by-Step Methodology

Phase 1: Stock Solution Preparation (10 mM)

-

Mass Calculation: Weigh exactly 3.14 mg of PMPA tetrasodium salt.

-

Primary Dissolution: Add 1.0 mL of the 50 mM HEPES (pH 7.4) buffer to the compound.

-

Sonication: Vortex for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 1 to 2 minutes. The high polarity of the salt usually ensures rapid dissolution 1.

-

Self-Validation (pH Check): Extract a 10 µL aliquot and test it using a micro-pH probe.

-

Causality Check: The pH must read between 7.35 and 7.45. If the pH has shifted >7.5, the buffering capacity of your HEPES was insufficient. Discard and remake using a freshly titrated HEPES buffer.

-

-

Sterilization: Pass the 10 mM stock through a 0.22 µm PES syringe filter into a sterile cryovial. Store aliquots at -80°C for up to 6 months 1.

Phase 2: Working Solution for Cell Assays (e.g., 200 µM Blocking)

-

Dilution: Dilute the 10 mM stock 1:50 in the Internalization Buffer (e.g., 20 µL stock + 980 µL Internalization Buffer) to yield a 200 µM working solution.

-

Cell Incubation: Wash PSMA+ cells (e.g., PC3-PIP) with standard internalization buffer. Add the 200 µM PMPA working solution to the wells and incubate for 30 minutes at 37°C prior to the introduction of the radioligand 4.

-

Control Validation: Always run a parallel well with Internalization Buffer lacking PMPA to establish the 100% baseline binding metric.

Fig 2: Validated workflow for PMPA sodium dissolution and assay integration.

References

-

Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs National Institutes of Health (NIH) / PMC[Link]

-

177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice Theranostics[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice [thno.org]

Application Note: In Vivo Dosing and Formulation of 2-PMPA Sodium in Rodent Models

Executive Summary & Mechanism of Action

2-PMPA is a potent, selective, and reversible inhibitor of Glutamate Carboxypeptidase II (GCPII) , an enzyme also known as NAALADase. Unlike direct NMDA receptor antagonists (e.g., MK-801) which often cause severe psychotomimetic side effects, 2-PMPA modulates the glutamatergic system indirectly.

Mechanism of Action

GCPII hydrolyzes the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and Glutamate .[1][2]

-

Inhibition of GCPII: Increases synaptic NAAG levels.[3]

-

NAAG Function: Acts as an agonist at presynaptic group II metabotropic glutamate receptors (mGluR3 ), inhibiting the release of glutamate.

-

Result: Reduction of excitotoxic glutamate levels without blocking post-synaptic NMDA receptors, preserving normal neurotransmission while preventing excitotoxicity.

Graphviz Diagram: Mechanism of Action

Figure 1: 2-PMPA inhibits GCPII, preventing the breakdown of NAAG.[1] Elevated NAAG activates mGluR3, suppressing excess glutamate release.

Chemical Properties & Formulation Guidelines

2-PMPA is a dicarboxylic acid with a phosphonate group, making it highly polar and acidic. Successful in vivo use requires precise pH adjustment to create the physiological sodium salt form.

Compound Profile[4][5][6][7]

-

Chemical Name: 2-(Phosphonomethyl)pentanedioic acid[3][4][5][6]

-

Molecular Weight: 226.12 g/mol [1]

-

Solubility: Highly soluble in water (>100 mM).

-

Permeability: Low (Polar). Limited blood-brain barrier (BBB) penetration requires high systemic doses for central effects.

Protocol: Preparation of Dosing Solution (Sodium Salt)

Objective: Prepare a 10 mg/mL stock solution of 2-PMPA Sodium at pH 7.4.

-

Weighing: Weigh 100 mg of 2-PMPA (free acid) into a sterile glass vial.

-

Dissolution: Add approximately 8.0 mL of sterile distilled water (or 0.9% saline). The solution will be highly acidic (pH ~2.0).

-

Neutralization (Critical Step):

-

Slowly add 1N NaOH dropwise while monitoring with a micro-pH probe.

-

Target pH: 7.2 – 7.6 .

-

Note: As the pH approaches neutral, the compound converts to PMPA sodium salt.

-

-

Volume Adjustment: Add vehicle (Water or Saline) to reach a final volume of 10 mL.

-

Sterilization: Filter through a 0.22 µm PES syringe filter.

-

Storage: Use fresh. Aliquots can be stored at -20°C for up to 1 month, but fresh preparation is preferred to avoid precipitation or pH drift.

Vehicle Selection:

-

Standard: 50 mM HEPES buffered saline (pH 7.4) is ideal for maintaining pH stability in vivo.

-

Alternative: 0.9% Saline (pH adjusted).

Pharmacokinetics & Dosing Strategy

Despite an in vitro IC50 of ~300 pM, 2-PMPA requires significantly higher doses in vivo due to rapid renal clearance and poor membrane permeability.

Pharmacokinetic Profile (Rat/Mouse)

| Parameter | Value (Approx.) | Notes |

| Route | IP (Intraperitoneal) | Most common for rodent efficacy studies. |

| Bioavailability (F) | < 1% (Oral) | Do not dose PO unless using a prodrug.[5] |

| Tmax | 10–15 min | Rapid absorption from IP space. |

| Half-life (t1/2) | 0.6 – 1.0 hour | Rapid elimination; requires frequent dosing or high loading. |

| BBB Penetration | Low (< 2%) | However, 100 mg/kg IP achieves supramaximal brain concentrations (>10 µM). |

Recommended Dosing Regimens

A. Neuropathic Pain Models (e.g., CCI, Chemotherapy-induced)

-

Dose: 10 – 50 mg/kg IP.

-

Frequency: Daily administration.

-

Timing: Administer 30–60 minutes prior to behavioral testing (e.g., Von Frey, thermal hyperalgesia).

B. Acute Neuronal Injury (Stroke/Ischemia)

-

Timing: Administer 30 minutes before occlusion (pretreatment) and/or immediately upon reperfusion.

-

Rationale: High dose is required to ensure sufficient brain concentration during the acute excitotoxic window.

C. Cognitive/Addiction Models (Cocaine/Methamphetamine)

-

Dose: 30 – 100 mg/kg IP.[4]

-

Observation: Effects on drug seeking or discrimination are often dose-dependent, with 30 mg/kg showing moderate effects and 100 mg/kg showing maximal efficacy.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the preparation and administration of 2-PMPA sodium.

Safety & Toxicology

-

Toxicity: 2-PMPA is remarkably non-toxic in rodents. Doses up to 300 mg/kg have been administered without overt adverse behavioral effects or mortality.

-

Controls: Always include a vehicle-treated group (pH-matched saline) as the injection stress alone can alter behavioral baselines.

-

Exclusion: Do not use in models requiring oral administration unless studying gut-restricted effects (e.g., IBD models where local GCPII inhibition is desired).

References

-

Slusher, B. S., et al. (1999). Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury. Nature Medicine, 5(12), 1396–1402. Link

-

Zhang, W., et al. (2006).[11] Comparison of the pharmacokinetics of i.p.[1] versus i.n. administered 2-PMPA in rodents.[1][2][3][4][10][5][6][12] PLOS ONE. Link

-

Popik, P., et al. (2003). The 2-PMPA, a NAALADase inhibitor, reverses the expression of morphine tolerance and dependence in mice. Psychopharmacology. Link

-

Rais, R., et al. (2017).[6] Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs.[6] Journal of Medicinal Chemistry. Link

-

Olszewski, P. K., et al. (2017).[11] Glutamate carboxypeptidase II (GCPII) inhibitor 2-PMPA reduces rewarding effects of the synthetic cathinone MDPV in rats.[11] Psychopharmacology. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. Effects of systemic pretreatment with the NAALADase inhibitor 2-PMPA on oral methamphetamine reinforcement in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]

- 10. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]

- 11. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]

- 12. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal Administration of PMPA Sodium

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Understanding PMPA Sodium and its Intraperitoneal Application

2-(Phosphonomethyl)pentanedioic acid (PMPA) sodium salt is a potent and highly selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2][3] GCPII is a key enzyme in the central and peripheral nervous system that hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate.[2] By inhibiting GCPII, PMPA prevents the breakdown of NAAG, leading to its accumulation and a subsequent reduction in synaptic glutamate levels. This mechanism is of significant interest in neuroscience research, particularly in studies of neuroprotection and neuropathic pain, where excessive glutamate can be excitotoxic.[2]

Intraperitoneal (IP) injection is a common and effective route for administering therapeutic agents in preclinical animal models.[4] This method allows for rapid absorption of substances into the systemic circulation, offering a practical alternative to more technically demanding routes like intravenous injection.[4] This guide provides a comprehensive, field-proven framework for the preparation and intraperitoneal administration of PMPA sodium, emphasizing scientific integrity, experimental reproducibility, and animal welfare.

Mechanism of Action: The GCPII Inhibition Pathway

PMPA's therapeutic potential stems from its precise targeting of the GCPII enzyme. The inhibition of this enzyme initiates a cascade of events that ultimately modulates glutamatergic neurotransmission.

Caption: Standard workflow for IP injection.

Step-by-Step Administration:

-

Dose Calculation: Accurately weigh the animal. Calculate the required injection volume. A common injection volume for mice and rats is up to 10 mL/kg of body weight. [4][5] * Example for a 25g mouse at 10 mL/kg: 0.025 kg * 10 mL/kg = 0.25 mL

-

Animal Restraint:

-

Mice: Gently restrain the mouse using a one-handed scruffing technique, ensuring the skin is taut but not restricting breathing. Tuck the tail to secure the lower body. * Rats: The two-person technique is preferred for safety and stability. One person restrains the rat with its head held between their index and middle fingers, wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. * Crucially, tilt the animal's head downwards at a 30-45 degree angle. This causes the abdominal organs to shift cranially, increasing the target area and reducing the risk of organ puncture. [6][7]

-

-

Injection Site Identification:

-

The preferred injection site is the lower right quadrant of the abdomen . [5][8]This location avoids the cecum, urinary bladder, and other vital organs. * If repeated injections are necessary, alternate between the lower right and left quadrants, with this modification approved in the animal care protocol. [5][7]

-

-

Injection Procedure:

-

Swab the injection site with a 70% ethanol wipe and allow it to air dry. * With the needle bevel facing up, insert it at a 30-45 degree angle into the peritoneal cavity. The depth of insertion will depend on the size of the animal, typically about 0.5 cm for an adult mouse. [7] * Gently aspirate by pulling back on the syringe plunger. If no fluid or blood enters the syringe, you are correctly positioned in the peritoneal cavity. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle. * Slowly and steadily depress the plunger to administer the full volume of the PMPA sodium solution. [9] * Withdraw the needle swiftly and return the animal to its home cage. [9]

-

-

Post-Injection Monitoring:

-

Observe the animal for several minutes post-injection for any signs of distress, such as abdominal swelling, bleeding, or unusual behavior.

-

Maintain detailed records of the procedure, including the date, time, substance administered, dose, and any observations. [7]

-

Trustworthiness and Self-Validation

The protocols outlined above are designed as a self-validating system. Adherence to aseptic technique during solution preparation is validated by the final sterile filtration step, which removes potential contaminants. The correctness of the injection procedure is validated by the aspiration step, confirming placement within the peritoneal cavity and not in an organ or blood vessel. Finally, post-injection monitoring serves as a validation of the animal's tolerance to the procedure and the substance.

References

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. uac.arizona.edu [uac.arizona.edu]

- 7. research-support.uq.edu.au [research-support.uq.edu.au]

- 8. research.uky.edu [research.uky.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. semspub.epa.gov [semspub.epa.gov]

- 12. labeling.pfizer.com [labeling.pfizer.com]

- 13. ≥98% (HPLC), powder, glutamate carboxypeptidase II inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 14. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]

- 15. 0.9% Sodium Chloride Injection, USP [dailymed.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

Synthesis and Purification Techniques for 2-PMPA Sodium Salt: A Technical Guide for GCPII Inhibitor Development

Abstract

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCPII). Due to its highly polar nature, 2-PMPA exhibits poor oral bioavailability and is predominantly administered parenterally in preclinical neuropharmacology models. This application note provides a comprehensive, self-validating protocol for the de novo synthesis of 2-PMPA and its subsequent purification and formulation into a physiological sodium salt solution suitable for in vivo injection.

Introduction & Pharmacological Context

Glutamate carboxypeptidase II (GCPII)—also known as prostate-specific membrane antigen (PSMA) or NAALADase—is a zinc metallopeptidase that hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate[1]. Upregulation of GCPII contributes to glutamatergic excitotoxicity, which is a hallmark of various neurological and psychiatric disorders[2].

2-PMPA is a competitive inhibitor of GCPII with picomolar potency (IC50 ~ 300 pM)[1]. However, its core structure contains two carboxylic acid moieties and one phosphonic acid moiety, rendering it highly hydrophilic (cLogP = -1.14)[1]. Because of this extreme polarity, 2-PMPA cannot easily cross biological membranes, resulting in negligible oral bioavailability (<1%)[1]. Consequently, researchers must administer the compound via intraperitoneal, intravenous, or intranasal routes[2].

The Formulation Challenge : The free acid form of 2-PMPA is highly acidic. Direct injection of the free acid can cause severe local tissue necrosis, metabolic acidosis, or precipitation in physiological buffers. Therefore, it is strictly required to convert the free acid into a neutralized sodium salt (pH 7.0–7.4) prior to in vivo administration[3].

Biological Target Engagement

Figure 1: Mechanism of action of 2-PMPA inhibiting GCPII-mediated NAAG hydrolysis.

Chemical Synthesis Strategy

The synthesis of the 2-PMPA backbone relies on a highly efficient Michael addition. The key step involves the nucleophilic attack of dibenzyl phosphite onto the activated double bond of diethyl 2-methylenepentanedioate[4].

Causality in Reagent Selection :

-

Dibenzyl phosphite : Chosen specifically because the benzyl protecting groups can be quantitatively removed via catalytic hydrogenation under mild, neutral conditions. This prevents the cleavage of the sensitive carbon-phosphorus (C-P) bond, which is a common failure point when using harsh acidic deprotection on alkyl phosphonates.

-

Diethyl 2-methylenepentanedioate : Acts as the Michael acceptor. The ethyl esters are robust enough to survive the hydrogenation step but can be readily hydrolyzed under acidic conditions in the final global deprotection step.

Step-by-Step Synthesis Protocol

Step 3.1: Michael Addition (Formation of Protected 2-PMPA)

-

Setup : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve diethyl 2-methylenepentanedioate (1.0 eq) and dibenzyl phosphite (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Catalysis : Add a catalytic amount of a mild base (e.g., potassium carbonate) to generate the reactive phosphite anion.

-

Reaction : Stir the mixture at room temperature for 12–16 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (Hexanes/EtOAc, 1:1).

-

Workup : Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the orthogonally protected tetra-ester intermediate[4].

Step 3.2: Global Deprotection

-

Hydrogenation (Phosphonate Deprotection) : Dissolve the intermediate in ethanol. Add 10% Pd/C catalyst (10% w/w). Stir vigorously under a hydrogen atmosphere (1 atm) for 4 hours to cleave the benzyl groups. Filter the mixture through a Celite pad to remove the pyrophoric catalyst and concentrate the filtrate[4].

-

Hydrolysis (Carboxylate Deprotection) : Reflux the resulting diethyl ester intermediate in 6N HCl for 12 hours to hydrolyze the ethyl esters.

-

Isolation : Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual water and HCl, yielding 2-PMPA as a crude, hygroscopic free acid.

Preparation and Purification of 2-PMPA Sodium Salt

To prepare the compound for parenteral administration, careful titration is required. 2-PMPA has multiple pKa values (phosphonate: ~2.0, 7.0; carboxylates: ~3.0, 4.5). Complete neutralization to pH 7.4 typically yields a mixed sodium salt (predominantly the trisodium form)[3].

Formulation Protocol

-

Dissolution : Weigh the purified 2-PMPA free acid and transfer it into a sterile depyrogenated beaker. Add approximately 80% of the final target volume of sterile Water for Injection (WFI)[3].

-

Titration (Critical Step) : Place the beaker on a magnetic stirrer and insert a calibrated pH probe. The initial pH will be highly acidic (pH < 2.0). Dropwise, add sterile 1.0 N NaOH. The solution will remain clear. Continue addition until the pH reaches 7.0 - 7.4 [3].

-

Self-Validation Check: Do not overshoot pH 7.8. Excess alkalinity causes tissue irritation upon injection and can lead to compound degradation. If the pH exceeds 7.8, discard and restart; back-titration with HCl introduces unwanted chloride salts that alter the osmolarity of the final injection.

-

-

Volume Adjustment : Once the target pH is stabilized, adjust to the final volume (quantum sufficit) using WFI or 0.9% NaCl to achieve the desired molarity (e.g., 100 mM)[3].

-

Sterile Filtration : In a Class II biosafety cabinet, draw the solution into a sterile syringe and pass it through a 0.22 µm polyethersulfone (PES) syringe filter into a sterile, pre-weighed lyophilization vial[3].

-

Lyophilization : Freeze the filtered solution at -80°C and lyophilize for 48 hours to obtain the 2-PMPA sodium salt as a stable, white, fluffy powder. Store at -20°C in a desiccator.

Synthesis & Purification Workflow

Figure 2: End-to-end workflow for the synthesis and purification of 2-PMPA sodium salt.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 2-PMPA sodium salt, validate the batch against the following physicochemical parameters before in vivo use:

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white fluffy solid | Visual Inspection |

| Solubility | >50 mg/mL in H₂O (Clear solution) | Visual / Gravimetric |

| Purity | ≥ 98.0% | HPLC-UV (210 nm) / LC-MS/MS |

| pH (10 mg/mL in H₂O) | 7.0 – 7.4 | Potentiometric pH Meter |

| ¹H NMR (D₂O) | δ 2.7 (m, 1H), 2.3 (t, 2H), 1.9-1.7 (m, 4H) | 400 MHz NMR |

| ³¹P NMR (D₂O) | δ ~24.0 ppm (singlet) | 162 MHz NMR |

Note: Bioanalytical quantification of 2-PMPA in plasma or brain tissue post-administration is typically performed via LC-MS/MS following a one-step protein precipitation extraction using methanol[1].

References

-

Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Molecular Pharmaceutics / PubMed Central (PMC). URL:[Link]

-

Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration. PLOS One. URL:[Link]

-

Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

- 1. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of IC50 Values for PMPA Sodium in Enzymatic Assays

Introduction

The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery and development, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] For researchers, scientists, and drug development professionals, the accurate determination of IC50 values is fundamental to understanding the efficacy of potential therapeutic agents. This application note provides a detailed guide for calculating the IC50 value of (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA), also known as Tenofovir, a cornerstone antiretroviral nucleotide analog.[2][3] PMPA exerts its therapeutic effect by inhibiting reverse transcriptase, an essential enzyme for viral replication.[2]

This document will delve into the mechanistic principles behind PMPA's inhibitory action, provide a comprehensive, step-by-step protocol for conducting enzymatic assays, and detail the subsequent data analysis required to derive a reliable IC50 value. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for reproducible results.

The Inhibitory Mechanism of PMPA

PMPA is an acyclic nucleoside phosphonate analog of adenosine monophosphate. To become active, it must be intracellularly phosphorylated by host cell kinases to its diphosphate form, PMPApp (tenofovir diphosphate).[2][4] PMPApp then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesizing viral DNA by reverse transcriptase. Upon incorporation, PMPApp acts as a chain terminator due to the absence of a 3'-hydroxyl group, thus halting DNA elongation and viral replication.[2] Understanding this competitive inhibition mechanism is crucial for designing and interpreting the enzymatic assays for IC50 determination.

Materials and Reagents

Consistent and high-quality reagents are paramount for a successful and reproducible assay.

| Reagent/Material | Supplier (Example) | Catalog # (Example) | Notes |

| Recombinant HIV-1 Reverse Transcriptase (RT) | Worthington Biochemical | Code: HIVRT | Ensure high purity and activity. |

| PMPA sodium salt | BenchChem | B2354 | Prepare a concentrated stock solution in nuclease-free water. |

| Poly(A)•oligo(dT)12-18 template-primer | Worthington Biochemical | - | Reconstitute in nuclease-free water to the desired concentration. |

| Deoxynucleotide Triphosphate (dNTP) mix | Thermo Fisher Scientific | R0192 | A mix containing dATP, dCTP, dGTP, and dTTP. |

| [³H]-dTTP or other labeled nucleotide | PerkinElmer | NET221H001MC | For radiolabel-based detection. |

| Tris-HCl buffer | Sigma-Aldrich | T2194 | Prepare a 1 M stock solution, pH 8.3. |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Prepare a 1 M stock solution. |

| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 | Prepare a 1 M stock solution. |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Prepare a 1 M stock solution and store at -20°C. |

| Bovine Serum Albumin (BSA) | New England Biolabs | B9000S | To prevent enzyme denaturation and non-specific binding. |

| 96-well microplates | Corning | 3590 | Suitable for the detection method (e.g., scintillation counting). |

| Scintillation fluid | PerkinElmer | 6013329 | For radiolabel detection. |

| Trichloroacetic acid (TCA) or Perchloric acid | Sigma-Aldrich | T6399 | For precipitation of nucleic acids. |

| Glass fiber filters or filter plates | MilliporeSigma | APFC02500 | For capturing precipitated nucleic acids. |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard method for determining the IC50 of PMPA against HIV-1 RT using a filter-binding assay with a radiolabeled nucleotide.

I. Reagent Preparation

-

Assay Buffer (5X): 250 mM Tris-HCl (pH 8.3), 40 mM MgCl₂, 375 mM KCl, 50 mM DTT. Store in aliquots at -20°C.

-

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 8.3), 1 mM DTT, 0.1% BSA, 20% glycerol. Store at -20°C.

-

Template/Primer Solution: Prepare a working solution of poly(A)•oligo(dT)12-18 at 1 mg/mL in nuclease-free water.[5]

-

dNTP/[³H]-dTTP Mix: Prepare a mix containing 100 µM each of dATP, dCTP, dGTP, and a mix of unlabeled dTTP and [³H]-dTTP. The final specific activity should be sufficient for sensitive detection (e.g., 1-2 µCi per reaction).

-

PMPA Sodium Dilution Series:

-

Prepare a 10 mM stock solution of PMPA sodium in nuclease-free water.

-

Perform serial dilutions in nuclease-free water to create a range of concentrations. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.[6] This will provide concentrations spanning several orders of magnitude to accurately define the dose-response curve.

-

II. Assay Procedure

The following procedure is for a single 50 µL reaction in a 96-well plate.

-

Reaction Master Mix Preparation: For the required number of reactions, prepare a master mix containing:

-

10 µL 5X Assay Buffer

-

5 µL Template/Primer Solution

-

5 µL dNTP/[³H]-dTTP Mix

-

20 µL Nuclease-free water

-

-

Inhibitor Addition: Add 5 µL of each PMPA dilution (or water for the no-inhibitor control) to the appropriate wells of the 96-well plate. Also, include a "no enzyme" control well containing water instead of the enzyme solution in the next step.

-

Enzyme Addition:

-

Dilute the HIV-1 RT stock in Enzyme Dilution Buffer to a concentration that will yield a linear reaction rate for the duration of the assay. This concentration must be determined empirically in preliminary experiments.

-

Initiate the reaction by adding 5 µL of the diluted enzyme to each well (except the "no enzyme" control).

-

-

Incubation: Incubate the plate at 37°C for 20-60 minutes.[5] The incubation time should be within the linear range of the reaction, which should be determined during assay optimization.

-

Reaction Termination and Precipitation:

-

Stop the reaction by adding 50 µL of cold 10% trichloroacetic acid (TCA) or perchloric acid to each well.[5]

-

Incubate on ice for 10-15 minutes to allow for the precipitation of the newly synthesized DNA.

-

-

Filtration and Washing:

-

Transfer the contents of each well to a glass fiber filter plate or individual filters on a vacuum manifold.

-

Wash the filters four times with 200 µL of cold 1% TCA or perchloric acid per wash to remove unincorporated nucleotides.[5]

-

-

Detection:

-

Dry the filters completely.

-

Add scintillation fluid to each well or vial containing a filter.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

III. Experimental Workflow Diagram

Caption: Experimental workflow for IC50 determination of PMPA.

Data Analysis and IC50 Calculation

The raw data (CPM) must be processed to determine the IC50 value. This involves calculating the percentage of inhibition for each PMPA concentration and then fitting the data to a dose-response model.

I. Calculation of Percent Inhibition

-

Average Controls: Calculate the average CPM for the no-inhibitor control (maximum activity, Max_CPM) and the no-enzyme control (background, Bkg_CPM).

-

Calculate Percent Inhibition: For each concentration of PMPA, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Sample_CPM - Bkg_CPM) / (Max_CPM - Bkg_CPM))

II. Non-linear Regression and Curve Fitting

The relationship between the inhibitor concentration and the enzymatic activity is typically sigmoidal. Therefore, a non-linear regression analysis is the most appropriate method for determining the IC50.[7]

-

Data Transformation: Plot the percent inhibition on the Y-axis against the logarithm of the PMPA concentration on the X-axis.[8]

-

Curve Fitting: Use a suitable software package (e.g., GraphPad Prism, R with the drc package) to fit the data to a four-parameter logistic equation (also known as a sigmoidal dose-response curve with a variable slope).[9][10]

The equation is generally expressed as:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

-

Y is the percent inhibition.

-

X is the logarithm of the inhibitor concentration.

-

Top and Bottom are the plateaus of the curve.

-

LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the Top and Bottom.

-

HillSlope describes the steepness of the curve.

-

-

IC50 Determination: The software will calculate the best-fit value for the LogIC50, from which the IC50 can be determined by taking the antilog. The IC50 is the concentration of PMPA that results in 50% inhibition of the enzyme's activity.[1][10]

III. Data Analysis Workflow Diagram

Caption: Data analysis workflow for IC50 calculation.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the determined IC50 value, several control measures and validation steps should be integrated into the experimental design.

-

Positive Control: Include a known inhibitor of HIV-1 RT (e.g., Nevirapine for non-nucleoside inhibitors or the diphosphate of AZT for nucleoside analogs) to validate the assay's ability to detect inhibition.

-